molecular formula C23H35ClO4 B1677324 (Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B1677324
M. Wt: 411.0 g/mol
InChI Key: XXTBGKDWFYXGDZ-KJCKJCAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-AE1-259 is a synthetic organic compound known for its role as a selective agonist for the prostaglandin E2 receptor subtype EP2. Prostaglandin E2 is an important mediator of inflammation and other physiological processes. ONO-AE1-259 has been studied extensively for its potential therapeutic applications, particularly in the context of neuroinflammation and ischemic stroke .

Preparation Methods

The synthesis of ONO-AE1-259 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure high yield and purity

Chemical Reactions Analysis

ONO-AE1-259 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-AE1-259 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Mechanism of Action

ONO-AE1-259 exerts its effects by selectively activating the prostaglandin E2 receptor subtype EP2. This activation leads to a cascade of intracellular signaling events, including the production of cyclic adenosine monophosphate (cAMP) and the regulation of calcium ion levels. These signaling pathways play a crucial role in mediating the anti-inflammatory and neuroprotective effects of ONO-AE1-259 .

Comparison with Similar Compounds

ONO-AE1-259 is unique in its high selectivity and potency for the EP2 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.

Properties

Molecular Formula

C23H35ClO4

Molecular Weight

411.0 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H35ClO4/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h2-3,5,7,10,17-21,25-26H,1,4,6,8-9,11-16H2,(H,27,28)/b5-3-,10-7+/t17-,18-,19-,20-,21+/m1/s1

InChI Key

XXTBGKDWFYXGDZ-KJCKJCAZSA-N

Isomeric SMILES

C=CCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\CCCC(=O)O)Cl)O)O

SMILES

C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Canonical SMILES

C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(16S)-9-deoxy-9beta-chloro-15-deoxy-16-hydroxy-17,17-trimethylene-19,20-didehydro-PGE(2) sodium salt
9-deoxy-9-chloro-15-deoxy-16-hydroxy-17,17-trimethylene-19,20-didehydroprostaglandin E2
ONO AE1-259
ONO-AE1-259

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid

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